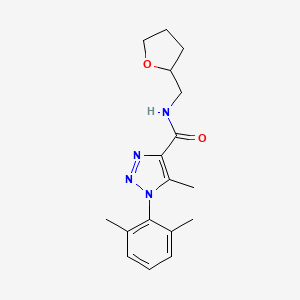

1-(2,6-dimethylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,6-dimethylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.389. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-(2,6-dimethylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific triazole compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a triazole ring, which is a common pharmacophore in many bioactive molecules. The presence of the tetrahydrofuran moiety contributes to its solubility and potential interactions with biological targets.

Biological Activity Overview

Triazole derivatives have been extensively studied for their antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The specific compound has shown promising activities in various biological assays.

Antimicrobial Activity

Triazoles are particularly noted for their antifungal properties. Studies have demonstrated that triazole compounds can inhibit the growth of various fungal pathogens by targeting the synthesis of ergosterol, an essential component of fungal cell membranes.

A comparative study showed that related triazole derivatives exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus niger . The specific compound's activity against these pathogens remains to be directly evaluated but can be inferred from the general trends observed in similar compounds.

Anticancer Activity

Research has indicated that triazole derivatives possess anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, a study on related triazole compounds demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .

In vitro assays revealed that certain triazoles could inhibit key signaling pathways involved in tumor growth and metastasis. Although specific data on this compound is limited, its structural similarity to known active triazoles suggests potential efficacy against cancer.

Anti-inflammatory and Analgesic Effects

Triazoles have also been investigated for their anti-inflammatory and analgesic effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Some studies have reported that triazole derivatives can significantly reduce inflammation in animal models .

Case Studies

Several case studies highlight the biological activities of triazole compounds:

- Anticancer Efficacy : A recent study synthesized new 1,2,4-triazole derivatives that showed potent cytotoxicity against various cancer cell lines. Compounds with similar structural features to our compound demonstrated IC50 values in the low micromolar range .

- Antimicrobial Screening : Another investigation involving a series of substituted triazoles revealed that modifications at specific positions greatly influenced their antimicrobial efficacy. The study noted that compounds with a dimethylphenyl group exhibited enhanced antifungal activity compared to others .

- In Vivo Models : Animal studies have shown that certain triazoles can reduce tumor size significantly when administered at therapeutic doses. These findings support further investigation into the pharmacokinetics and safety profiles of such compounds before clinical trials .

科学的研究の応用

Antiviral Activity

Recent studies have highlighted the potential of triazole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating HIV. The compound's structure allows it to exhibit significant activity against wild-type HIV-1 and various mutant strains. For example:

- Inhibition Potency : The compound demonstrated an effective concentration (EC50) of 5.6 nM against wild-type HIV-1, with a selectivity index exceeding 50,000. This indicates a high level of specificity and low toxicity towards host cells .

Structure-Activity Relationship (SAR)

The design of triazole-based compounds often involves optimizing their structural components to enhance biological activity. Key findings include:

- Hydrophobic Interactions : The incorporation of hydrophobic groups can improve binding affinity to the target enzyme by facilitating π–π stacking interactions with aromatic residues in the binding site .

- Hybridization Approaches : Hybrid compounds that combine different pharmacophores can yield enhanced antiviral properties. For instance, modifications involving the tetrahydrofuran moiety can influence solubility and bioavailability, critical factors in drug efficacy .

Case Study 1: Development of Novel NNRTIs

A series of compounds were synthesized based on the triazole scaffold, demonstrating varying degrees of activity against resistant strains of HIV. Notably:

- Compound Variants : Modifications to the triazole ring and side chains led to compounds with EC50 values ranging from 0.027 µM to 0.18 µM against resistant strains such as K103N and Y181C .

Case Study 2: Bioisosteric Replacement

Research has shown that bioisosteric modifications—replacing one part of the molecule with another that has similar physical or chemical properties—can significantly affect the compound's biological profile. For instance:

- Enhanced Activity : By substituting certain functional groups within the triazole framework, researchers achieved improved potency against HIV while maintaining low cytotoxicity levels .

Summary of Findings

The applications of 1-(2,6-dimethylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide in medicinal chemistry are promising. Its unique structure provides a foundation for developing effective antiviral agents, particularly against HIV. The ongoing research into its SAR and optimization strategies is crucial for advancing its therapeutic potential.

特性

IUPAC Name |

1-(2,6-dimethylphenyl)-5-methyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-11-6-4-7-12(2)16(11)21-13(3)15(19-20-21)17(22)18-10-14-8-5-9-23-14/h4,6-7,14H,5,8-10H2,1-3H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGTUDLZSJFLEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=C(N=N2)C(=O)NCC3CCCO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。